(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18BrN3O2S and its molecular weight is 396.3. The purity is usually 95%.
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Mechanism of Action
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structural features can interact with their targets through various non-covalent interactions, leading to changes in the target’s function .
Biochemical pathways
Compounds with 1,2,4-oxadiazole rings have been found to have diverse biological activities, suggesting they may affect multiple pathways .
Result of action
Compounds with similar structural features have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biological Activity
The compound (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a thiophene ring, a piperidine moiety, and an oxadiazole structure. Its structural features suggest potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research findings.
Structural Features and Implications
The presence of the bromine atom in the thiophene ring enhances the compound's reactivity and lipophilicity, which may influence its interaction with biological targets. The oxadiazole and piperidine components are known to contribute significantly to the pharmacological profiles of various compounds.
Biological Activity Overview
Research indicates that compounds with similar scaffolds exhibit several biological activities:
- Antimicrobial Activity : Compounds containing thiophene and oxadiazole rings often demonstrate antimicrobial properties.
- Anticancer Activity : Many derivatives of piperidine have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Activity : Certain oxadiazole-containing compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies highlight the biological activities associated with similar compounds:
Anticancer Activity
In a study evaluating thiazole derivatives, it was found that compounds with piperidine rings displayed significant inhibitory effects on cancer cell growth. For instance, derivatives like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone were noted for their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells . This suggests that our target compound may also exhibit similar anticancer properties due to its structural similarities.
Antimicrobial Properties
Research on 1,3,4-oxadiazole derivatives has shown that these compounds possess notable antimicrobial activity. A study highlighted that oxadiazole derivatives were effective against various pathogens, indicating that our compound could potentially share this property .
Anti-inflammatory Effects
Oxadiazole-containing compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that the target compound may also play a role in modulating inflammatory responses.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies can be conducted using techniques such as:
- Molecular Docking : To predict how the compound binds to specific proteins.
- Enzyme Inhibition Assays : To evaluate its effect on enzyme activity related to disease processes.
Comparative Analysis with Similar Compounds
A comparative analysis can be useful to understand the unique profile of our target compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromothiophene derivative | Contains bromine and thiophene | Antimicrobial |
Piperidine-based anti-cancer agents | Piperidine ring with various substituents | Anticancer |
3-Cyclopropyl oxadiazole derivatives | Oxadiazole ring with cyclopropyl substituent | Anti-inflammatory |
This table illustrates how the unique combination of structural elements in this compound may lead to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHNMEIAFOUNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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